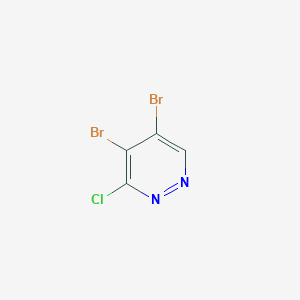![molecular formula C11H14Cl2N2O2S B13885376 [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is an organic compound characterized by the presence of a pyrrolidine ring attached to a methanamine group, with a sulfonyl group and two chlorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imines, nitriles.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The chlorine atoms on the phenyl ring may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Sulfur Compounds: Compounds containing sulfur that exhibit similar reactivity patterns.
1-(4-Fluorophenyl)piperazine: A compound with structural similarities and applications in pharmaceutical research.
Uniqueness
[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is unique due to the combination of its sulfonyl group and pyrrolidine ring, which confer specific reactivity and binding properties
特性
分子式 |
C11H14Cl2N2O2S |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
[1-(3,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C11H14Cl2N2O2S/c12-10-4-3-9(6-11(10)13)18(16,17)15-5-1-2-8(15)7-14/h3-4,6,8H,1-2,5,7,14H2 |
InChIキー |
NNCIALYXSHNHSY-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)









![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)

